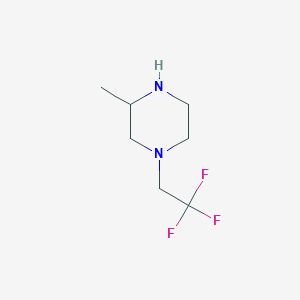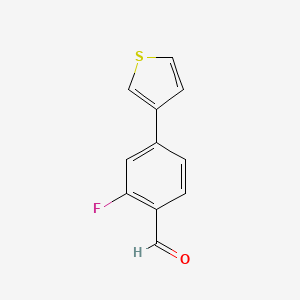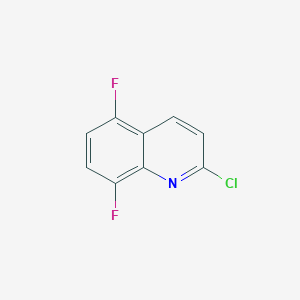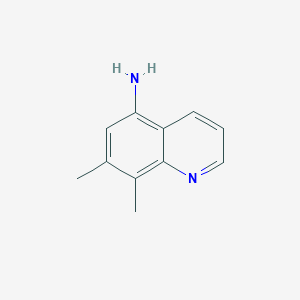
7,8-Dimetilquinolin-5-amina
Descripción general
Descripción
7,8-Dimethylquinolin-5-amine is a chemical compound with the molecular formula C11H12N2 . It contains a total of 26 bonds, including 14 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary aromatic amine, and 1 Pyridine .
Molecular Structure Analysis
The molecular structure of 7,8-Dimethylquinolin-5-amine consists of 26 bonds, including 14 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary aromatic amine, and 1 Pyridine .Physical and Chemical Properties Analysis
7,8-Dimethylquinolin-5-amine is a powder with a melting point of 140-141°C . Its molecular weight is 172.23 . The predicted boiling point is 345.6±37.0°C, and the predicted density is 1.136±0.06 g/cm3 . The predicted pKa is 6.13±0.43 .Aplicaciones Científicas De Investigación
Propiedades químicas y síntesis
“7,8-Dimetilquinolin-5-amina” es un compuesto químico con el número CAS: 104217-16-5 . Tiene un peso molecular de 172,23 y un punto de fusión de 140-141°C . Este compuesto se utiliza comúnmente en química orgánica sintética .
Papel en el descubrimiento de fármacos
Quinolina, la estructura central de “this compound”, es un andamiaje vital para los fármacos en el descubrimiento de fármacos . Desempeña un papel importante en el campo de la química medicinal .
Aplicaciones industriales
La quinolina tiene aplicaciones versátiles en los campos de la química industrial y orgánica sintética . Esto implica que “this compound”, siendo un derivado de la quinolina, también puede encontrar uso en diversas aplicaciones industriales.
Actividades biológicas y farmacéuticas
Se ha encontrado que la quinolina y sus derivados exhiben actividades biológicas y farmacéuticas potenciales . Por lo tanto, “this compound” podría explorarse para actividades similares.
Propiedades antimaláricas
Los compuestos que contienen un núcleo de quinolina, como “this compound”, muestran una amplia gama de propiedades terapéuticas, incluidas las propiedades antimaláricas . La quinolina se utiliza en la síntesis de muchos fármacos antimaláricos como la cloroquina, la pirimetamina y la mefloquina .
Propiedades antitumorales
También se ha encontrado que los compuestos basados en quinolina exhiben propiedades antitumorales . Esto sugiere que “this compound” podría usarse potencialmente en la investigación y el tratamiento del cáncer.
Propiedades antimicrobianas
Además de sus propiedades antimaláricas y antitumorales, se ha encontrado que los compuestos basados en quinolina poseen propiedades antimicrobianas . Esto indica que “this compound” podría usarse en el desarrollo de nuevos agentes antimicrobianos.
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mecanismo De Acción
7,8-Dimethylquinolin-5-amine: primarily targets the malaria parasite, specifically the liver stages of Plasmodium infections. These liver-stage parasites can persist in a dormant form (known as hypnozoites) within the liver for months, re-emerging later to cause clinical disease. The compound aims to clear these dormant forms and prevent relapsing malaria .
Mode of Action
While the exact mechanism remains largely unknown, mitochondria appear to be the biological target of 7,8-Dimethylquinolin-5-amine . The compound accumulates within the mitochondria, leading to swelling and structural changes in the inner membranes. These alterations likely disrupt essential mitochondrial functions, affecting the parasite’s survival .
Biochemical Pathways
The compound’s impact extends beyond the mitochondria. By interfering with specific pathways, it disrupts the parasite’s ability to break down and digest hemoglobin. This disruption ultimately impairs the parasite’s survival and propagation .
Pharmacokinetics
- Unlike its analog, primaquine (with a half-life of 6 hours), 7,8-Dimethylquinolin-5-amine has a much longer elimination half-life (14 days). This extended duration contributes to its efficacy in treating relapses of Plasmodium vivax malaria. However, a significant drawback lies in its toxicity for individuals deficient in glucose-6-phosphate dehydrogenase (G6PD). Such individuals may experience adverse effects when exposed to the compound .
Result of Action
The compound’s action leads to the elimination of dormant hypnozoites, preventing their reactivation and subsequent clinical disease. By targeting the liver stages, it disrupts the parasite’s life cycle, reducing the risk of relapse .
Action Environment
Environmental factors play a crucial role in the compound’s efficacy and stability. Factors such as temperature, humidity, and exposure to light can influence its performance. Proper storage conditions are essential to maintain its potency .
Análisis Bioquímico
Biochemical Properties
7,8-Dimethylquinolin-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, quinoline derivatives, including 7,8-Dimethylquinolin-5-amine, have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the inhibition of cell growth and induction of apoptosis. Additionally, 7,8-Dimethylquinolin-5-amine can bind to proteins involved in DNA replication and repair, further contributing to its anticancer properties .
Cellular Effects
The effects of 7,8-Dimethylquinolin-5-amine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 7,8-Dimethylquinolin-5-amine has been shown to affect the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation . By inhibiting this pathway, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, 7,8-Dimethylquinolin-5-amine can alter gene expression patterns, leading to the downregulation of oncogenes and upregulation of tumor suppressor genes .
Molecular Mechanism
The molecular mechanism of action of 7,8-Dimethylquinolin-5-amine involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. 7,8-Dimethylquinolin-5-amine can bind to the active sites of enzymes, inhibiting their catalytic activity . This inhibition can disrupt essential biochemical pathways, leading to the suppression of cell growth and proliferation. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7,8-Dimethylquinolin-5-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 7,8-Dimethylquinolin-5-amine is relatively stable under standard laboratory conditions . Prolonged exposure to light and air can lead to its degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that 7,8-Dimethylquinolin-5-amine can maintain its biological activity over extended periods, although its potency may decrease over time .
Dosage Effects in Animal Models
The effects of 7,8-Dimethylquinolin-5-amine vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit tumor growth . At higher doses, 7,8-Dimethylquinolin-5-amine can cause adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications. Threshold effects have also been observed, where a specific dose is required to achieve a significant biological response .
Metabolic Pathways
7,8-Dimethylquinolin-5-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biochemical pathways, influencing cellular metabolism and energy production. Additionally, 7,8-Dimethylquinolin-5-amine can affect the regulation of metabolic pathways by modulating enzyme activity and gene expression .
Transport and Distribution
The transport and distribution of 7,8-Dimethylquinolin-5-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, 7,8-Dimethylquinolin-5-amine can bind to intracellular proteins, facilitating its distribution to various cellular compartments. The localization and accumulation of the compound within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 7,8-Dimethylquinolin-5-amine is crucial for its activity and function. The compound can be targeted to specific cellular compartments through targeting signals and post-translational modifications . For example, 7,8-Dimethylquinolin-5-amine can be directed to the nucleus, where it interacts with DNA and nuclear proteins to modulate gene expression . Additionally, the compound can localize to the mitochondria, affecting mitochondrial function and energy production .
Propiedades
IUPAC Name |
7,8-dimethylquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-7-6-10(12)9-4-3-5-13-11(9)8(7)2/h3-6H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVPYTVSHKUXNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=NC2=C1C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104217-16-5 | |
| Record name | 7,8-dimethylquinolin-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


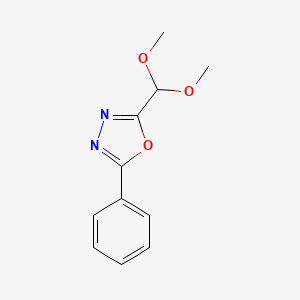


![1-[(3-chlorophenyl)methyl]-3-(furan-2-yl)-1H-pyrazol-5-amine](/img/structure/B1455749.png)
![7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B1455751.png)
![1-[(1H-imidazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1455753.png)


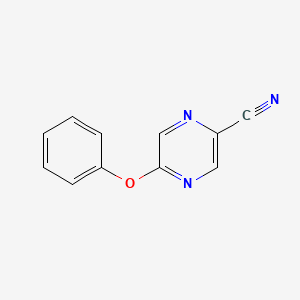
![methyl N-[4-(hydroxymethyl)phenyl]carbamate](/img/structure/B1455762.png)
